molecular formula C10H5Cl2F3N2O3S B12613871 1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- CAS No. 648417-08-7

1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-

Cat. No.: B12613871
CAS No.: 648417-08-7
M. Wt: 361.12 g/mol
InChI Key: VGLPWUIJPVPIEI-UHFFFAOYSA-N
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Description

The compound 1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- belongs to the indole-2-carboxamide family, a class of heterocyclic molecules with diverse biological and pharmacological applications. Its structure features a chloro-substituted indole core (positions 4 and 6) and a trifluoromethylsulfonyl (-SO₂CF₃) group attached to the carboxamide nitrogen. The electron-withdrawing trifluoromethylsulfonyl moiety enhances metabolic stability and influences binding affinity in biological systems, while the chlorine atoms modulate lipophilicity and steric interactions .

Properties

CAS No.

648417-08-7

Molecular Formula

C10H5Cl2F3N2O3S

Molecular Weight

361.12 g/mol

IUPAC Name

4,6-dichloro-N-(trifluoromethylsulfonyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C10H5Cl2F3N2O3S/c11-4-1-6(12)5-3-8(16-7(5)2-4)9(18)17-21(19,20)10(13,14)15/h1-3,16H,(H,17,18)

InChI Key

VGLPWUIJPVPIEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)NS(=O)(=O)C(F)(F)F)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. This inhibition can result in various biological effects, such as anticancer or antiviral activity .

Comparison with Similar Compounds

Halogen Substituents (Cl vs. F)

  • This is corroborated by compound 152, where dichloro substitution improved in vitro antituberculosis activity compared to alkyl-substituted analogs .
  • Fluorine (F) : In compound 10 , difluoro substitution resulted in high synthetic yield (98%) and reduced steric bulk, which may favor solubility but reduce potency compared to chloro analogs .

N-Substituents

  • Trifluoromethylsulfonyl (-SO₂CF₃) : This group in the target compound likely enhances metabolic stability and electron-withdrawing effects, similar to trifluoromethyl groups in Dirlotapide, which improve pharmacokinetic profiles .
  • Cyclohexyl or Aryl Groups: Compound 152’s cyclohexyl group reduced solubility but increased antitubercular activity, while aryl groups in compound 3 (e.g., benzophenone) may improve binding affinity through π-π interactions .

Biological Activity

1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- (CAS Number: 648417-08-7) is a compound belonging to the indole carboxamide class, which has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C10H5Cl2F3N2O3SC_{10}H_{5}Cl_{2}F_{3}N_{2}O_{3}S. The structure features a dichloro-substituted indole ring with a trifluoromethyl sulfonyl group, contributing to its unique properties. The compound's synthesis often involves various chemical reactions that yield diverse derivatives with varying biological activities.

Antituberculosis Activity

Recent studies have identified indole-2-carboxamides as promising candidates for antituberculosis agents. In particular, derivatives of 1H-Indole-2-carboxamide have shown low micromolar potency against Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies indicate that modifications at the 4 and 6 positions of the indole ring enhance metabolic stability and antibacterial activity .

Inhibition of Kinases

Research has demonstrated that certain derivatives of indole-2-carboxamides exhibit inhibitory effects on specific kinases. For instance, compounds related to this class have shown weak inhibitory activity against PKMYT1, which is involved in cell cycle regulation. The introduction of substituents such as dimethylphenol has been linked to increased potency in inhibiting PKMYT1 .

Study 1: Antituberculosis Screening

A phenotypic screening approach revealed that an analog of 1H-Indole-2-carboxamide exhibited significant activity against Mtb. The study highlighted that introducing alkyl groups to the cyclohexyl ring improved the compound's efficacy while maintaining acceptable metabolic stability .

Study 2: Kinase Inhibition Profile

In a separate investigation, a series of indole derivatives were synthesized and evaluated for their kinase inhibition profiles. The results indicated that specific modifications could lead to enhanced selectivity and potency against PKMYT1. Notably, one compound demonstrated an IC50 value in the low micromolar range .

Data Summary

CompoundTargetIC50 (μM)Remarks
Indole Analog 1Mycobacterium tuberculosis<10Low micromolar potency
Indole Analog 2PKMYT10.69Enhanced potency with dimethylphenol substitution

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